molecular formula C42H44O3Si B12337627 (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol

(1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol

Cat. No.: B12337627
M. Wt: 624.9 g/mol
InChI Key: IWBOGWSNSAKETH-UHULTCERSA-N
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Description

(1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol is a complex organic compound that features multiple functional groups, including silyl ethers and methylene groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol typically involves multiple steps, including the protection of hydroxyl groups, formation of methylene groups, and introduction of silyl and trityl protecting groups. Common reagents used in these steps include tert-butyldiphenylsilyl chloride, trityl chloride, and various bases and solvents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the silyl ether groups, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions that are valuable in the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a drug candidate or as a building block for biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool in medicinal chemistry.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R,4S)-4-((tert-Butyldimethylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol
  • (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((benzyl)oxy)methyl)cyclopentanol

Uniqueness

The uniqueness of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol lies in its specific combination of functional groups, which allows for selective and versatile chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C42H44O3Si

Molecular Weight

624.9 g/mol

IUPAC Name

(1R,3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-methylidene-3-(trityloxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C42H44O3Si/c1-32-38(31-44-42(33-20-10-5-11-21-33,34-22-12-6-13-23-34)35-24-14-7-15-25-35)40(30-39(32)43)45-46(41(2,3)4,36-26-16-8-17-27-36)37-28-18-9-19-29-37/h5-29,38-40,43H,1,30-31H2,2-4H3/t38-,39+,40-/m0/s1

InChI Key

IWBOGWSNSAKETH-UHULTCERSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@H](C(=C)[C@@H]3COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(C(=C)C3COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

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